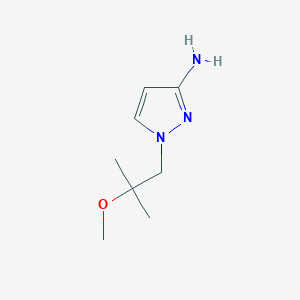
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is a chemical compound with the molecular formula C8H9IN2O. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamidine group through a hydroxy linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide typically involves the reaction of 4-iodoaniline with glyoxylic acid, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-iodophenyl)acetamide
- 4-iodo-N-hydroxybenzamide
- N-hydroxy-4-iodobenzylamine
Uniqueness
N inverted exclamation mark -Hydroxy-2-(4-iodophenyl)acetimidamide is unique due to its specific structural features, such as the presence of both a hydroxy and an acetamidine group attached to a phenyl ring with an iodine atom. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
176860-58-5 |
|---|---|
Molecular Formula |
C8H9IN2O |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-iodophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9IN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
NHLDVXLYCNARNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorobenzoyl)amino]-4-methoxy-3-methylbenzoic acid](/img/structure/B8561434.png)













